molecular formula C11H19NO5 B2733880 rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid CAS No. 1932470-17-1

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B2733880
CAS No.: 1932470-17-1
M. Wt: 245.275
InChI Key: LCUKHUMNWGIQJL-JGVFFNPUSA-N
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Description

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a chiral tetrahydrofuran derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.27 g/mol . The compound is cataloged under CAS number 299204-33-4 and has been listed as a building block by Enamine Ltd for synthetic applications, particularly in medicinal chemistry and peptide synthesis .

The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while enabling controlled deprotection under acidic conditions. The tetrahydrofuran core contributes to conformational rigidity, which may influence binding affinity in bioactive molecules.

Properties

IUPAC Name

(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKHUMNWGIQJL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807912-24-8
Record name rel-(2R,5S)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid
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Biological Activity

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid, a compound with the molecular formula C11_{11}H19_{19}NO5_5 and a molecular weight of 245.27 g/mol, is increasingly recognized for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

  • IUPAC Name : (2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
  • CAS Number : 1807912-24-8
  • Molecular Weight : 245.275 g/mol
  • Purity : Typically 95%.

Molecular Structure

The compound features a tetrahydrofuran ring with a tert-butoxycarbonyl (Boc) amino group, contributing to its stability and reactivity in biological systems.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain Gram-negative bacteria, which are known for their resistance to conventional antibiotics .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the compound against multidrug-resistant bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations lower than those required for existing antibiotics .
  • Enzyme Interaction :
    • In vitro assays demonstrated that this compound effectively inhibited enzymes linked to metabolic disorders. The IC50 values were reported to be in the micromolar range, suggesting moderate potency .

Comparative Biological Activity

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial< 10
Other Antibiotic AAntimicrobial15
Other Antibiotic BEnzyme Inhibitor20

Pharmacological Studies

Recent pharmacological studies have focused on the compound's safety profile and therapeutic window. Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models. Further research is warranted to explore its pharmacokinetics and long-term effects.

Future Directions

The promising biological activity of this compound suggests potential applications in drug development, particularly in combating antibiotic resistance. Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrahydrofuran Cores

Compound 1 : (2R,5S)-5-((Benzoyloxy)methyl)tetrahydrofuran-2-carboxylic Acid
  • Molecular Formula : C₁₄H₁₄O₅
  • Molecular Weight : 262.26 g/mol
  • Key Differences: Replaces the Boc-amino group with a benzoyloxy substituent.
  • This analog is listed by 960化工网 as a derivative for further functionalization .
Compound 2 : Pollen-Derived rel-(2R,5S) and rel-(2S,5S) Furan Derivatives
  • Example Structures :
    • rel-(2R,5S)-5-(6,7-dihydroxyethyl)-4-(5’-hydroxymethyl-furan-2′-ylmethylene)-2-ethoxy-dihydrofuran-3-one
  • Key Differences : Feature dihydroxyethyl and hydroxymethyl groups on the tetrahydrofuran ring.
  • Implications : These compounds, isolated from rapeseed pollen, exhibit antioxidant and anti-inflammatory activities, suggesting the tetrahydrofuran core may contribute to bioactivity. However, the absence of a Boc group limits direct pharmacological comparison .
Compound 3 : Tetrahydrofurfuryl Acrylate/Methacrylate Derivatives
  • Example : Tetrahydrofurfuryl acrylate (CAS 2399-48-6)
  • Molecular Formula : C₈H₁₂O₃
  • Key Differences: Substituents include acrylate/methacrylate groups instead of carboxylic acid and Boc-amino moieties.
  • Implications : These compounds share the tetrahydrofuran backbone but are metabolized to tetrahydrofurfuryl alcohol, emphasizing their role as prodrugs in industrial applications .

Functional Group Variations

Compound 4 : rel-(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic Acid
  • Molecular Formula: C₁₄H₁₉NO₅
  • Molecular Weight : 281.30 g/mol
  • Key Differences: Replaces the tetrahydrofuran core with a phenyl-hydroxypropanoate structure.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source/Application
Target Compound C₁₃H₁₅NO₃ 233.27 Boc-amino, carboxylic acid 299204-33-4 Enamine Ltd
(2R,5S)-5-((Benzoyloxy)methyl)tetrahydrofuran-2-carboxylic acid C₁₄H₁₄O₅ 262.26 Benzoyloxy, carboxylic acid N/A 960化工网
Pollen-derived furan derivatives C₁₂H₁₆O₆ 256.25 Dihydroxyethyl, hydroxymethyl N/A Natural product isolation
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate group 2399-48-6 Industrial prodrugs

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound enables versatile amine protection, critical for peptide synthesis and drug discovery .
  • Biological Relevance : Structural analogs from natural sources (e.g., pollen derivatives) suggest that tetrahydrofuran cores may enhance bioactivity, though substituents dictate specificity .
  • Physicochemical Properties : The Boc group improves solubility in polar aprotic solvents compared to benzoyloxy analogs, which are more lipophilic .

Notes on Discrepancies and Limitations

  • CAS Number Variability : The target compound is listed under 299204-33-4 in Enamine Ltd’s catalog but as 172886-26-9 in discontinued product listings, necessitating verification for accurate sourcing .
  • Lack of Direct Bioactivity Data : Pharmacological data for the target compound are absent; inferences are drawn from structurally related furan derivatives.

Q & A

Q. What are the standard synthetic routes for rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water); (2) coupling reactions to introduce the tetrahydrofuran backbone, often employing Mitsunobu conditions (e.g., DIAD, PPh₃) for stereochemical control; (3) carboxylic acid deprotection via hydrolysis (e.g., LiOH in THF/MeOH).
  • Critical Parameters : Solvent polarity (THF preferred for intermediate stability), reaction time (12–24 hours for Boc protection), and temperature (0°C to room temperature) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR). 2D NMR (COSY, HSQC) resolves stereochemistry at C2 and C5 .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of tetrahydrofuran) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₅) .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The Boc group serves dual roles:
  • Steric Shielding : Prevents undesired nucleophilic attacks on the amine during coupling reactions.
  • Acid-Labile Deprotection : Removable under mild acidic conditions (e.g., TFA/DCM), preserving acid-sensitive functionalities like the tetrahydrofuran ring .

Q. Why is stereochemical control at C2 and C5 critical for biological activity studies?

  • Methodological Answer : The (2R,5S) configuration determines spatial orientation of the carboxylic acid and Boc-amine groups, impacting interactions with biological targets (e.g., enzyme active sites). Deviations in stereochemistry can reduce binding affinity or induce off-target effects .

Q. What purification strategies are recommended to isolate high-purity product?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers.
  • Crystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to favor (2R,5S) configuration.
  • Temperature Control : Lower temperatures (-20°C) reduce epimerization during coupling steps.
  • In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediate stability .

Q. What advanced techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration (e.g., Flack parameter < 0.1) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare with experimental data .

Q. How can selective deprotection of the Boc group be achieved without degrading the tetrahydrofuran ring?

  • Methodological Answer :
  • Mild Acidolysis : Use 10% TFA in DCM (0°C, 1 hour) to cleave Boc while preserving the acid-sensitive tetrahydrofuran.
  • Quenching : Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent ring-opening .

Q. What mechanistic insights explain contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : THF vs. DMF alters transition-state stabilization in Mitsunobu reactions.
  • Impurity Profiles : Residual Pd catalysts (from coupling steps) can inhibit crystallization. Mitigate via scavengers (e.g., SiliaBond Thiol) .

Q. How should researchers validate conflicting spectral data from different laboratories?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with independently synthesized standards (e.g., commercial (2S,5R)-enantiomer, CAS 603130-13-8) .
  • Collaborative Studies : Multi-lab reproducibility assessments using identical instrumentation parameters (e.g., 500 MHz NMR, CDCl₃ solvent) .

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